methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Cross-coupling Dehalogenation Suzuki-Miyaura

Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1784137-59-2) is a heterocyclic compound belonging to the pyrazole family, widely utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research. It features a bromine atom at the 3-position, a methyl group at the N1-position, and a methyl ester at the 5-carboxylate position, with a molecular weight of 219.04 g/mol and an XLogP3-AA value of 1.4.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 1784137-59-2
Cat. No. B1530749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate
CAS1784137-59-2
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)Br)C(=O)OC
InChIInChI=1S/C6H7BrN2O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3
InChIKeyRUSKUWANJCIMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate – A Key Brominated Pyrazole Building Block


Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1784137-59-2) is a heterocyclic compound belonging to the pyrazole family, widely utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research [1]. It features a bromine atom at the 3-position, a methyl group at the N1-position, and a methyl ester at the 5-carboxylate position, with a molecular weight of 219.04 g/mol and an XLogP3-AA value of 1.4 [1].

Why Generic Substitution of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate Fails: The Critical Role of Halogen Identity and Regiochemistry


In-class pyrazole carboxylates cannot be freely interchanged because the identity and position of the halogen substituent dictate fundamentally different reactivity in core transformations. For example, 3-bromo derivatives can exhibit significantly reduced undesired dehalogenation side reactions compared to 3-iodo analogs in Suzuki–Miyaura cross-couplings, directly impacting synthetic yield and product purity [1]. Furthermore, the 3-bromo regioisomer offers distinct electronic and steric environments compared to its 4-bromo counterpart, leading to divergent coupling outcomes [2]. These structure–reactivity relationships make generic substitution a high-risk choice for reproducible synthetic routes.

Quantitative Differentiation Evidence: Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate vs. Closest Analogs


Reduced Dehalogenation vs. 3-Iodo Analog in Suzuki–Miyaura Coupling

A direct comparison of chloro, bromo, and iodopyrazoles in the Suzuki–Miyaura reaction revealed that Br and Cl derivatives were superior to iodopyrazoles, as a result of reduced propensity to dehalogenation, a detrimental side reaction that lowers coupling yield and complicates purification [1]. While the study uses aminopyrazoles rather than the exact methyl ester, the class-level inference is that 3-bromo-pyrazole scaffolds exhibit substantially less dehalogenation than the corresponding 3-iodo analog, making the target compound a more reliable electrophile partner for C–C bond formation.

Cross-coupling Dehalogenation Suzuki-Miyaura

Lipophilicity Differentiated from 3-Chloro and 3-Iodo Analogs

The target compound has an experimental/predicted XLogP3-AA value of 1.4, which directly influences its partition coefficient and solubility profile [1]. This value positions it between the more polar 3-chloro analog (estimated XLogP ~1.0) and the more lipophilic 3-iodo analog (estimated XLogP ~2.1). For medicinal chemistry programs where logP is a key optimization parameter, the 3-bromo variant can offer an optimal balance of permeability and solubility.

Lipophilicity XLogP3 ADME

Higher Supplier Purity Consistency vs. 3-Chloro Analog (97% vs. 95%)

Multiple reputable vendors, including Bidepharm and Aladdin, list the target compound at 97% purity with batch-specific quality certificates (NMR, HPLC, GC) available . In contrast, the 3-chloro analog (CAS 173841-06-0) is commonly supplied at 95% purity by major distributors such as Sigma-Aldrich and Chement [1]. This 2% higher purity specification, combined with documented analytical support, reduces the risk of contaminant interference in sensitive catalytic reactions.

Purity Batch consistency Quality assurance

Regiochemical Position 3-Br Enables Selective Orthogonal Functionalization vs. 4-Bromo Regioisomer

The 3-bromo substituent on the pyrazole ring is strategically positioned adjacent to the N1-methyl group and meta to the 5-carboxylate ester, enabling highly regioselective Pd-catalyzed cross-coupling while leaving the ester intact for subsequent transformations [1]. In contrast, the 4-bromo regioisomer (CAS 514816-42-3) places the halogen between the two nitrogen atoms, often requiring different catalyst systems and showing altered electronic activation. Patents explicitly highlight 1-alkyl-3-bromopyrazoles as key building blocks for ALK5 inhibitors and HCV antivirals, where the 3-position bromine is selectively coupled to core fragments [2].

Regioselectivity orthogonal coupling diversification

Optimal Application Scenarios for Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate Based on Verified Evidence


Suzuki–Miyaura Cross-Coupling for Medicinal Chemistry Library Synthesis

Due to its reduced dehalogenation propensity compared to the 3-iodo analog, this compound is the preferred electrophile for high-throughput parallel synthesis of 3-aryl/heteroaryl pyrazole libraries [1]. The 97% purity minimizes background reactions, while the 3-position bromine enables clean monocoupling, leaving the ester available for subsequent amidation or hydrolysis.

Lead Optimization with Fine-Tuned Lipophilicity (LogP ~1.4)

For CNS or oral drug programs where logP is a critical property, the target compound offers an intermediate lipophilicity profile (XLogP3-AA = 1.4) between the chloro (~1.0) and iodo (~2.1) analogs [2]. This provides a more favorable starting point for balancing permeability and metabolic stability without sacrificing synthetic tractability.

Reproducible Scale-Up Based on Established Patent Procedures

The compound aligns with patented routes for 1-alkyl-3-bromopyrazoles used in ALK5 and HCV inhibitor synthesis [3]. Procurement of the 3-bromo isomer ensures compatibility with these validated procedures, eliminating the need for re-optimization that would be required if a 4-bromo or non-halogenated analog were substituted.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.